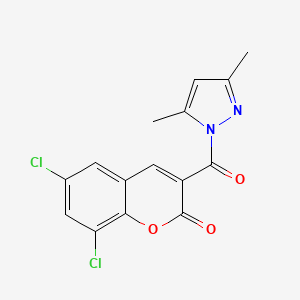
6,8-Dichloro-3-(3,5-dimethylpyrazole-1-carbonyl)chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-Dichloro-3-(3,5-dimethylpyrazole-1-carbonyl)chromen-2-one, also known as Xanthone, is a naturally occurring compound found in various plant species. This compound has been a subject of scientific research due to its potential therapeutic properties.
作用機序
The mechanism of action of 6,8-Dichloro-3-(3,5-dimethylpyrazole-1-carbonyl)chromen-2-one is complex and varies depending on the specific activity being studied. This compound has been found to inhibit various enzymes and pathways involved in inflammation, oxidative stress, and cancer development. It has also been shown to modulate the immune system and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, inhibit inflammation, and modulate the immune system. This compound has also been found to induce apoptosis in cancer cells and inhibit angiogenesis.
実験室実験の利点と制限
6,8-Dichloro-3-(3,5-dimethylpyrazole-1-carbonyl)chromen-2-one has several advantages for lab experiments, including its availability, low toxicity, and ease of synthesis. However, this compound also has some limitations, including its poor solubility in water and its instability in the presence of light and air.
将来の方向性
There are several future directions for 6,8-Dichloro-3-(3,5-dimethylpyrazole-1-carbonyl)chromen-2-one research. One potential direction is the development of this compound-based drugs for the treatment of various diseases. Another direction is the exploration of this compound's potential as a natural food preservative. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic properties.
In conclusion, this compound is a naturally occurring compound that has been extensively studied for its potential therapeutic properties. It exhibits anti-inflammatory, antioxidant, anticancer, antiviral, and antibacterial activities and has shown promise in the treatment of various diseases. This compound has several advantages for lab experiments, including its availability, low toxicity, and ease of synthesis. However, it also has some limitations, including its poor solubility in water and its instability in the presence of light and air. Future research directions for this compound include the development of this compound-based drugs, exploration of its potential as a natural food preservative, and further understanding of its mechanism of action.
合成法
6,8-Dichloro-3-(3,5-dimethylpyrazole-1-carbonyl)chromen-2-one can be synthesized through various methods, including the classical method, microwave-assisted synthesis, and ultrasound-assisted synthesis. The classical method involves the reaction of salicylaldehyde with 3,5-dimethylpyrazole-1-carboxylic acid hydrazide in the presence of a catalyst. Microwave-assisted synthesis involves the use of microwave radiation to accelerate the reaction between the reactants, while ultrasound-assisted synthesis utilizes ultrasound waves to promote the reaction.
科学的研究の応用
6,8-Dichloro-3-(3,5-dimethylpyrazole-1-carbonyl)chromen-2-one has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, antioxidant, anticancer, antiviral, and antibacterial activities. This compound has also shown promise in the treatment of various diseases, including diabetes, Alzheimer's disease, and cardiovascular diseases.
特性
IUPAC Name |
6,8-dichloro-3-(3,5-dimethylpyrazole-1-carbonyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O3/c1-7-3-8(2)19(18-7)14(20)11-5-9-4-10(16)6-12(17)13(9)22-15(11)21/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXQMFSLODUVAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=CC3=CC(=CC(=C3OC2=O)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

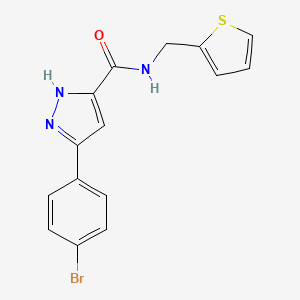
![4-[(6-chloro-1H-benzimidazol-2-yl)methylsulfanyl]thieno[2,3-d]pyrimidine](/img/structure/B7644734.png)
![4-Cyclopropyl-3-(2-fluorophenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazole](/img/structure/B7644753.png)
![(2R)-N-[4-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide](/img/structure/B7644756.png)
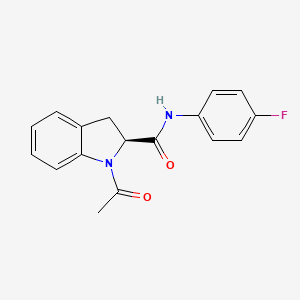
![1-acetyl-N-[3-(pyrazol-1-ylmethyl)phenyl]azetidine-3-carboxamide](/img/structure/B7644765.png)
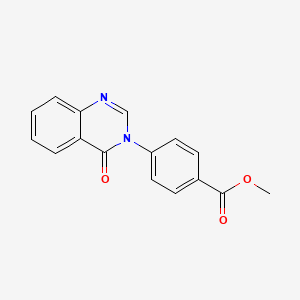
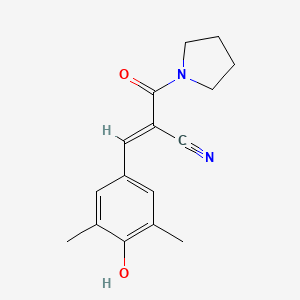
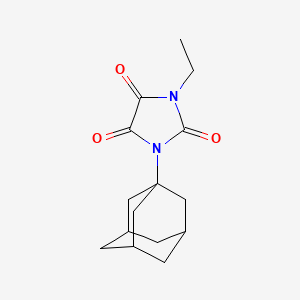


![(2S)-2-[(4-iodobenzoyl)amino]-3-(4-iodophenyl)propanoic acid](/img/structure/B7644803.png)
![1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl)piperidin-4-one](/img/structure/B7644807.png)
![4-[(4-Fluoroanilino)methyl]-7-methoxychromen-2-one](/img/structure/B7644811.png)